molecular formula C18H17N3O3S2 B276285 methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B276285
M. Wt: 387.5 g/mol
InChI Key: ORJJWZAECOAMAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a chemical compound that has gained significant attention due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of Methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is not fully understood. However, it is believed to act by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and act as a fluorescent probe for the detection of thiols in living cells. It has also been shown to have potential as an anti-tumor and anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the advantages of Methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is its potential as a fluorescent probe for the detection of thiols in living cells. It can also be used as a photosensitizer for photodynamic therapy of cancer cells. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on Methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. One potential direction is to investigate its potential as an anti-tumor and anti-inflammatory agent. Another direction is to explore its use as a photosensitizer for photodynamic therapy of cancer cells. Furthermore, the development of more efficient synthesis methods and the improvement of its solubility in water may enhance its potential applications in scientific research.

Synthesis Methods

Methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can be synthesized through a series of chemical reactions. The synthesis involves the condensation of 2-mercaptobenzimidazole with ethyl 2-bromoacetate, followed by the reaction of the resulting product with 3-(2-bromoacetyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid. The final product is obtained by the esterification of the resulting compound with methanol.

Scientific Research Applications

Methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has shown potential applications in scientific research. It has been used as a fluorescent probe for the detection of thiols in living cells. It has also been used as a photosensitizer for photodynamic therapy of cancer cells. Furthermore, it has been studied for its potential as an anti-tumor and anti-inflammatory agent.

properties

Molecular Formula

C18H17N3O3S2

Molecular Weight

387.5 g/mol

IUPAC Name

methyl 2-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C18H17N3O3S2/c1-24-17(23)15-10-5-4-8-13(10)26-16(15)21-14(22)9-25-18-19-11-6-2-3-7-12(11)20-18/h2-3,6-7H,4-5,8-9H2,1H3,(H,19,20)(H,21,22)

InChI Key

ORJJWZAECOAMAQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC4=CC=CC=C4N3

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NC4=CC=CC=C4N3

Origin of Product

United States

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